4-(sec-Butoxy)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

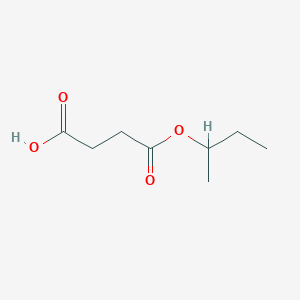

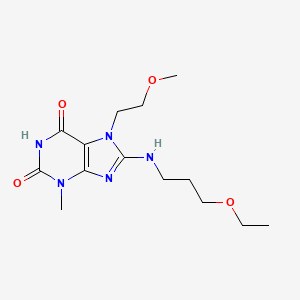

The compound “4-(sec-Butoxy)-4-oxobutanoic acid” would be a carboxylic acid with a sec-butoxy group attached to the fourth carbon atom. The presence of the carboxylic acid (-COOH) and ether (-O-) functional groups suggest that this compound might exhibit properties common to both carboxylic acids and ethers .

Molecular Structure Analysis

The molecular structure would likely feature a chain of four carbon atoms, with the terminal carbon bearing a carboxylic acid group, and the fourth carbon from the end of the chain attached to a sec-butoxy group .Chemical Reactions Analysis

As a carboxylic acid, this compound would be expected to undergo reactions typical of this class of compounds, such as acid-base reactions, reduction, and esterification. The ether group is generally quite unreactive, but could potentially undergo cleavage under acidic conditions .Physical And Chemical Properties Analysis

Again, without specific data, we can only make general predictions about the properties of this compound. As a carboxylic acid, it would be expected to exhibit the acidic properties typical of this class of compounds. The presence of the ether group could potentially affect the compound’s solubility and boiling point .Scientific Research Applications

Synthesis and Chemical Properties

- Microwave-Assisted Synthesis : 4-oxobutenoic acids, structurally related to 4-(sec-Butoxy)-4-oxobutanoic acid, are synthesized using microwave-assisted aldol-condensation, proving useful as biologically active species and versatile intermediates for further derivatization. This method allows for the synthesis of a broad range of substrates under different conditions based on the nature of the methylketone substituent (Uguen et al., 2021).

Biological and Pharmacological Studies

- Molecular Docking and Spectroscopic Studies : Studies involving molecular docking, vibrational, structural, electronic, and optical analyses of derivatives of 4-oxobutanoic acid indicate their potential for biological activities and use in pharmacological applications. The interactions of these compounds with specific proteins and their noncovalent interactions were explored, revealing potential uses in biological and medical sciences (Vanasundari et al., 2018).

Optical and Electronic Applications

- Optical Gating of Synthetic Ion Channels : 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, similar in structure to 4-(sec-Butoxy)-4-oxobutanoic acid, demonstrates potential in optical gating of nanofluidic devices. The optical gating based on this compound facilitates UV-light-triggered permselective transport of ionic species, indicating its potential in light-induced controlled release, sensing, and information processing (Ali et al., 2012).

Future Directions

properties

IUPAC Name |

4-butan-2-yloxy-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-3-6(2)12-8(11)5-4-7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXEKMBCCXWKAON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(sec-Butoxy)-4-oxobutanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2505684.png)

![Phenyl 4-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate](/img/structure/B2505685.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2505690.png)

![N,N-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide](/img/structure/B2505699.png)

![9-ethyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2505701.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2505705.png)